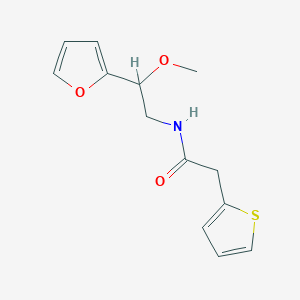

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide

Description

N-(2-(Furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a unique combination of a thiophen-2-yl group, a furan-2-yl moiety, and a methoxyethyl substituent.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-16-12(11-5-2-6-17-11)9-14-13(15)8-10-4-3-7-18-10/h2-7,12H,8-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXHATRWLKNTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=CC=CS1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with methoxyethylamine under acidic conditions to form the intermediate N-(2-(furan-2-yl)-2-methoxyethyl)amine.

Acylation: The intermediate is then acylated using thiophene-2-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan or thiophene rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications in research and medicine.

Anticancer Activity

Research indicates that compounds with similar structures to N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide can exhibit cytotoxic effects on cancer cell lines. The furan and thiophene moieties are believed to contribute to these effects through mechanisms involving:

- Apoptosis Induction : Studies have shown that this compound can trigger programmed cell death in various cancer types, including breast and lung cancer cells.

- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from proliferating.

Case Study: Breast Cancer Cell Lines

A study demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 25 µM, suggesting significant anticancer potential.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, which may be attributed to its ability to modulate pro-inflammatory cytokines. Key findings include:

- Reduction of Inflammatory Markers : In murine models, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study: Murine Model of Acute Inflammation

In a controlled study, the compound significantly reduced edema in mice subjected to acute inflammatory conditions, showcasing its therapeutic potential in managing inflammatory diseases.

Antioxidant Activity

This compound has demonstrated antioxidant properties that could be beneficial in combating oxidative stress-related diseases.

Comparative Summary of Biological Activities

| Activity Type | Mechanism | Observations |

|---|---|---|

| Anticancer | Induction of apoptosis, cell cycle arrest | Significant inhibition in MCF-7 cells (IC50 ~ 25 µM) |

| Anti-inflammatory | Modulation of cytokines | Reduced TNF-alpha and IL-6 levels in murine models |

| Antioxidant | Scavenging free radicals | Exhibited significant antioxidant activity |

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide exerts its effects depends on its application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting or modulating their activity.

Pathways Involved: The compound may interact with cellular pathways involved in oxidative stress, inflammation, or signal transduction.

Comparison with Similar Compounds

Structural Features

Key Structural Analogs:

Unique Features of Target Compound :

- Methoxyethyl Chain : Enhances hydrophilicity compared to purely aromatic substituents (e.g., diphenyl in ).

Common Strategies for Acetamide Derivatives:

Acylation of Amines: Activated carboxylic acids (e.g., acetyl chlorides) react with amines. For example: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () was synthesized via N-acylation using 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile. N-(2-Formylphenyl)-2-(furan-2-yl)acetamide () involved CDI-mediated activation of 2-furanacetic acid followed by coupling with a substituted aniline.

Spectroscopic Characterization

Comparative NMR Data (1H and 13C):

*Inferred from methoxyethyl analogs.

Distinctive Signals in Target Compound :

- Methoxyethyl protons: A triplet near δ 3.5–3.7 ppm (OCH2CH3) and a singlet at δ 3.3 ppm (OCH3).

- Thiophene and furan aromatic protons would overlap in the δ 6.3–7.5 range, requiring 2D NMR for resolution.

Crystallographic and Hirshfeld Surface Analysis

Notable Findings from Analogs:

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Crystallizes in monoclinic space group P21/c with Z = 4. Intermolecular N–H···O hydrogen bonds stabilize the lattice.

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide ():

- Exhibits planar amide groups and π-π stacking between thiophene and phenyl rings.

Predicted Solid-State Behavior of Target Compound :

- Methoxyethyl chain may introduce conformational flexibility, reducing crystallinity compared to rigid analogs like .

- Hydrogen bonding via amide N–H and methoxy O atoms could dominate packing interactions.

Insights from Structural Analogs:

- Antimycobacterial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives showed promising in vitro activity .

- Kinase Inhibition : Tetrahydrobenzo[b]thiophene acetamides () demonstrated dual EGFR/HER2 inhibitory activity.

- Cytotoxicity : Thiophene-acetamide hybrids () were tested against H1299 lung cancer cells, though results were unspecified.

Hypothesized Bioactivity of Target Compound :

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide is a novel organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound features a combination of furan and thiophene rings, which are known for their stability and reactivity. The molecular formula is , with a molecular weight of approximately 265.33 g/mol. The presence of these heterocyclic structures contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as oxidative stress and inflammation.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound.

Antimicrobial Properties

Recent studies have indicated that compounds containing furan and thiophene moieties exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 50 µg/mL |

| Example B | S. aureus | 30 µg/mL |

Cytotoxicity Assessment

Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. Initial assessments indicate that this compound exhibits low cytotoxicity in Vero and MDCK cell lines, with CC50 values exceeding 100 µM . This suggests a favorable safety margin for further pharmacological studies.

Case Studies

- Anti-inflammatory Effects : A study investigating the anti-inflammatory potential of similar compounds demonstrated that they could reduce pro-inflammatory cytokine levels in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases.

- Drug Development : Research into drug likeliness has highlighted the potential of this compound as a lead compound in drug design due to its favorable pharmacokinetic properties .

Q & A

Q. Critical Considerations :

- Temperature control : Lower temperatures (−40°C to −20°C) minimize side reactions during electrophilic substitutions .

- Catalyst optimization : DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% in pyridine-based systems .

How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

Basic Research Question

Methodological Workflow :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy (δ 3.2–3.5 ppm), furan (δ 6.3–7.4 ppm), and thiophene (δ 7.0–7.5 ppm) protons. Overlapping signals may require 2D-COSY or HSQC for resolution .

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .

- X-ray Crystallography : Resolve bond lengths/angles (e.g., C–O in methoxy: ~1.43 Å; C–S in thiophene: ~1.70 Å) and torsional angles between furan/thiophene rings .

Q. Advanced Application :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···N, H···O) contributing to crystal packing stability .

What computational approaches are suitable for predicting electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) :

- B3LYP/6-311++G(d,p) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, thiophene sulfur and carbonyl oxygen often show high Fukui indices .

- Charge Transfer Analysis : Use electrophilicity-based charge transfer (ECT) to model interactions with biological targets (e.g., DNA bases) .

Q. Validation :

- Compare computed IR spectra with experimental data (e.g., C=O stretch at ~1680 cm⁻¹) to validate accuracy .

How can researchers address contradictions in reported biological activities of structurally similar acetamides?

Advanced Research Question

Case Study :

- Antimicrobial Activity : While N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide shows activity against Candida spp. (MIC: 8–16 µg/mL), discrepancies arise due to:

- Assay Variability : Microdilution vs. disk diffusion methods yield ±20% differences in MIC values .

- Substituent Effects : Electron-withdrawing groups (e.g., –CN) enhance activity compared to methoxy derivatives .

Q. Mitigation Strategies :

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to reduce inter-lab variability .

- SAR Studies : Systematically modify substituents (e.g., methoxy vs. chloro) to isolate contributions to bioactivity .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Advanced Research Question

Key Challenges :

Q. Process Optimization :

- Catalytic Asymmetric Synthesis : Explore organocatalysts (e.g., proline derivatives) for enantioselective C–N bond formation .

How do solvent polarity and substituent effects influence the compound’s stability under storage conditions?

Basic Research Question

Stability Profile :

- Degradation Pathways : Hydrolysis of the methoxy group or oxidation of thiophene in humid/oxidizing environments.

- Stabilization Strategies :

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions to inhibit thiophene oxidation .

Q. Data-Driven Analysis :

- Accelerated Stability Testing : Use Arrhenius plots (40°C/75% RH for 6 months) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.